molecular formula C21H21FN2O3 B3005595 Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 305343-68-4

Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B3005595
CAS RN: 305343-68-4
M. Wt: 368.408
InChI Key: GMNQHDHZXDRSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have investigated the synthesis and chemical properties of compounds structurally related to Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For instance, Zigeuner, Knopp, and Blaschke (1976) explored tetrahydropyrimidine derivatives, focusing on their synthesis through hydrogenolysis and hydrolysis reactions, leading to insights into their chemical transformations and potential for further chemical modifications Zigeuner, Knopp, & Blaschke, 1976.

Antimicrobial and Biological Activity

The antimicrobial activities of tetrahydropyrimidine derivatives have been extensively studied. Tiwari et al. (2018) reported on the synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial effects. Their research not only highlights the potential of these compounds in fighting bacterial and fungal infections but also emphasizes their safety and efficacy as drug candidates Tiwari et al., 2018.

Antihypertensive and Anti-ulcer Activities

Further research into dihydropyrimidines reveals their diverse biological activities, including antihypertensive and anti-ulcer effects. Rana, Kaur, and their teams have synthesized and tested various derivatives for these activities, showcasing the therapeutic potential of tetrahydropyrimidine compounds in managing hypertension and ulcerative conditions Rana et al., 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011.

Enzyme Inhibition and Pharmacological Investigations

The enzyme inhibition capabilities of these compounds, particularly against monoamine oxidase A and B, have been explored, indicating their potential in treating neurological disorders. Khan and colleagues (2022) synthesized a highly functionalized tetrahydropyrimidine, demonstrating its dual inhibitory action and further confirming its structure through various spectro-analytical techniques. This study underscores the importance of tetrahydropyrimidines in developing novel therapeutic agents Khan et al., 2022.

properties

IUPAC Name

ethyl 3-benzyl-6-(2-fluorophenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-3-27-20(25)18-14(2)24(13-15-9-5-4-6-10-15)21(26)23-19(18)16-11-7-8-12-17(16)22/h4-12,19H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNQHDHZXDRSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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